Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate
Description
Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate is a quaternary ammonium compound with a sulfate counterion. Its IUPAC name is (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate, and it is commonly used as a hair dye ingredient due to its oxidative coupling properties . The compound features two p-aminophenyl groups attached to an ethyl(2-hydroxyethyl)ammonium core, stabilized by a sulfate ion. Its CAS numbers are 54381-16-7 and 58262-44-5, with EINECS/ELINCS 259-134-5 . Key properties include high water solubility and stability in acidic formulations, making it suitable for cosmetic applications.
Properties
IUPAC Name |
(4-aminophenyl)-ethyl-(2-hydroxyethyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N2O.H2O4S/c2*1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4/h2*3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMPNNMXDQQSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CCO)C1=CC=C(C=C1)N.CC[NH+](CCO)C1=CC=C(C=C1)N.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25646-78-0 | |
| Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate typically involves the reaction of p-aminophenyl compounds with ethyl and 2-hydroxyethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Quality control measures are implemented to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium sulfates with structural or functional similarities were analyzed for their chemical properties, applications, and regulatory status. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Variations: The p-aminophenyl group in the target compound distinguishes it from others, enabling its role in hair dye chemistry via aromatic amine reactivity . Dibutoline Sulfate replaces aromatic groups with dibutylcarbamate chains, favoring anticholinergic activity . Stearoyloxyethyl derivatives (e.g., CAS 72829-20-0) incorporate long alkyl chains for surfactant applications .
Physical Properties :
- All compounds exhibit hygroscopicity due to quaternary ammonium and sulfate moieties. However, Dibutoline Sulfate’s aqueous solutions decompose at 100°C, limiting thermal stability .
- The target compound’s water solubility surpasses that of fatty acid ester derivatives (e.g., stearoyloxyethyl), which rely on hydrophobic interactions .
Applications: Hair Dyes: The target compound’s p-aminophenyl group enables oxidative coupling with developers like hydrogen peroxide . Surfactants: DEA-Myristyl Sulfate and stearoyloxyethyl derivatives stabilize emulsions via cationic charge and hydrophobic tails . Pharmaceuticals: Dibutoline Sulfate’s anticholinergic action contrasts with the cosmetic focus of other compounds .
Regulatory and Safety :
- The target compound is listed in the EU Cosmetic Ingredient Inventory (EINECS 259-134-5) but lacks detailed toxicity data .
- Methyl bis[ethyl(tallowate)] derivatives are flagged for environmental persistence due to fatty acid ester chains .
- Dibutoline Sulfate is regulated under pharmaceutical guidelines, with documented decomposition risks .
Biological Activity
Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate, also known as N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological effects, including cytotoxicity, genotoxicity, and potential therapeutic applications, supported by case studies and relevant research findings.
- Chemical Formula : C10H18N2O6S
- Molecular Weight : 270.33 g/mol
- CAS Number : 93296
Cytotoxicity
Research indicates that this compound exhibits varying levels of cytotoxicity depending on the concentration and exposure duration. In a study involving rat liver cells, the compound demonstrated significant cytotoxic effects at higher concentrations, with a reported NOAEL (No Observed Adverse Effect Level) of 20 mg/kg/day .
| Concentration (mg/kg) | Observed Effect |
|---|---|
| 0 | No adverse effects |
| 5 | Mild toxicity observed |
| 20 | Significant cytotoxicity |
| 100 | Severe toxicity; high mortality rate |
Genotoxicity
Genotoxicity studies have shown mixed results. In vitro assays indicated that the compound did not induce mutations in mouse lymphoma cells at concentrations below 10 µg/ml without metabolic activation . However, higher concentrations with metabolic activation resulted in aberrations, suggesting a potential for genotoxic effects under certain conditions.
| Test Type | Result |
|---|---|
| Mouse Lymphoma Mutation Assay | Negative for mutations without metabolic activation |
| In Vivo Micronucleus Test | Not genotoxic at doses of 15.625 to 62.5 mg/kg |
Carcinogenicity
Long-term studies in rats showed no significant carcinogenic effects when administered at concentrations up to 0.5% . The compound was also evaluated for hepatocarcinogenicity, yielding negative results.
Case Studies
- Dermal Toxicity Study : A study conducted on dermal exposure revealed no significant adverse effects when applied at concentrations up to 0.5%. However, slight irritation was noted at higher concentrations .
- Chronic Toxicity Study : In a chronic study lasting over two years, rats were administered varying doses of the compound. The findings indicated no significant treatment-related increases in mortality or adverse clinical signs across all dose groups .
Therapeutic Applications
The biological activity of this compound extends into potential therapeutic applications. Its role as a renin inhibitor has been explored, showing efficacy in lowering blood pressure in hypertensive models . This suggests possible use in managing conditions related to hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
